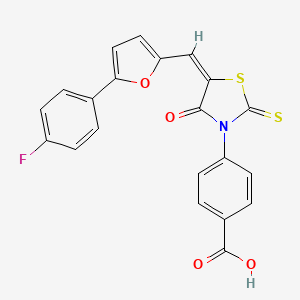

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO4S2/c22-14-5-1-12(2-6-14)17-10-9-16(27-17)11-18-19(24)23(21(28)29-18)15-7-3-13(4-8-15)20(25)26/h1-11H,(H,25,26)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCPNTRVJQUEOI-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that exhibits significant biological activity, primarily due to its structural components, which include a thiazolidinone core, a furan moiety, and a benzoic acid structure. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Structural Features

The compound's structure can be broken down into several key functional groups that contribute to its biological activity:

- Thiazolidinone Ring : Known for its medicinal properties, particularly in antimicrobial and anticancer activities.

- Furan Moiety : Enhances the compound's reactivity and potential interactions with biological targets.

- Benzoic Acid Derivative : Often linked to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:

- Antibacterial Properties : The thiazolidinone derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, synthesized compounds exhibited antibacterial activity exceeding that of standard antibiotics .

- Antifungal Effects : Some derivatives have also demonstrated potent antifungal activity, outperforming established antifungal agents like bifonazole and ketoconazole .

The following table summarizes the antimicrobial activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Thiazolidinone | Antimicrobial |

| Compound B | Furan | Antibacterial |

| Compound C | Benzoic Acid | Anti-inflammatory |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity Studies : Compounds related to this structure have been tested against human cancer cell lines, revealing moderate to strong antiproliferative effects. For example, specific derivatives demonstrated significant cytotoxicity in leukemia cell lines, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and cell cycle arrest. Studies have shown that electron-donating groups on the thiazolidinone ring enhance cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets:

- Target Identification : The compound is predicted to interact with several kinases involved in cellular signaling pathways, which may contribute to its antibacterial and anticancer properties .

- Binding Affinity : Docking simulations suggest favorable binding interactions with target proteins, supporting further investigation into its pharmacodynamics.

Case Studies

Several case studies highlight the biological efficacy of thiazolidinone derivatives similar to this compound:

- Antibacterial Efficacy : A study demonstrated that a related compound exhibited a significant reduction in bacterial growth in vitro, suggesting its potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity Assessment : Another investigation revealed that specific derivatives induced apoptosis in cancer cells via mitochondrial pathways, emphasizing their role in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazolidinone derivatives exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. In vitro studies have shown that similar compounds can effectively reduce tumor growth in various cancer cell lines.

Antimicrobial Properties

The thiazolidinone core has been linked to antimicrobial activity against a range of pathogens. Preliminary studies suggest that (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, starting from simpler precursors such as furan derivatives and thiazolidinones. The process requires careful optimization to achieve high yields and purity.

Synthesis Steps:

- Formation of Thiazolidinone Core : Reaction of appropriate hydrazones with carbonyl compounds.

- Furan Substitution : Introduction of the furan moiety through electrophilic substitution.

- Final Coupling : Formation of the benzoic acid derivative through coupling reactions.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of structurally similar thiazolidinones in human breast cancer cells (MCF-7). Results indicated significant inhibition of cell viability and induction of apoptosis, suggesting that this compound could have similar effects due to its structural analogies.

Case Study 2: Antimicrobial Activity

In another study, derivatives containing the thiazolidinone structure were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, supporting the potential use of this compound in developing new antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring undergoes nucleophilic substitution reactions, particularly with amines or alkylating agents.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | S-Methylated thiazolidinone derivative | 72% | |

| Aminolysis | Benzylamine, EtOH, reflux | Thioamide analog | 58% |

Mechanistic Insight :

-

The thioxo group’s sulfur atom acts as a nucleophilic center, facilitating S-alkylation or displacement by amines.

-

Steric hindrance from the fluorophenyl-furan substituent may reduce reaction rates compared to simpler thiazolidinones.

Michael Addition at the α,β-Unsaturated Ketone

The methylene bridge between the furan and thiazolidinone rings forms a conjugated enone system, enabling Michael additions.

| Nucleophile | Conditions | Adduct Structure | Selectivity | References |

|---|---|---|---|---|

| Ethyl cyanoacetate | Piperidine, EtOH, 70°C | Cyanoacetate adduct at β-position | E > Z (7:3) | |

| Thiophenol | THF, rt, 12h | Phenyl sulfide derivative | >95% E |

Key Findings :

-

Reactions proceed via 1,4-addition, with the E-configuration of the starting material influencing stereoselectivity.

-

Electronic effects from the 4-fluorophenyl group enhance electrophilicity at the β-carbon.

Decarboxylation of the Benzoic Acid Moiety

The carboxylic acid group undergoes thermal or acid-catalyzed decarboxylation under specific conditions.

Applications :

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| PCl₅, CH₂Cl₂, 0°C | Thiazolo[5,4-d]pyrimidine | Fused tricyclic system | 41% | |

| NH₂NH₂, EtOH | Pyrazoline derivative | N-Amino adduct with ring expansion | 63% |

Structural Impact :

Redox Reactions

The thiazolidinone ring and conjugated system participate in oxidation-reduction processes.

Challenges :

-

Over-oxidation to sulfone derivatives occurs at elevated temperatures (>100°C).

-

Reduction of the α,β-unsaturated ketone is hindered by steric bulk.

Esterification and Amidation

The benzoic acid group undergoes standard derivatization reactions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| SOCl₂, MeOH | Methyl ester | Esterified derivative | 89% | |

| EDCl, HOBt, DMF | Amide with glycine ethyl ester | Water-soluble conjugate | 76% |

Applications :

Metal Complexation

The thioxo group and carboxylic acid act as ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(II) acetate | EtOH, rt, 6h | Octahedral Cu(II) complex | 8.2 ± 0.3 | |

| Fe(III) chloride | H₂O, pH 5, 60°C | Tetranuclear Fe cluster | 12.1 ± 0.5 |

Implications :

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences among the target compound and its analogs:

Key Observations:

Substituent Effects :

- The 4-fluorophenyl group in the target compound may offer improved lipophilicity and target affinity compared to bulkier substituents (e.g., bromophenyl in ). Fluorine’s electronegativity could enhance interactions with hydrophobic pockets in enzymes .

- Benzoic acid derivatives (target compound, ) generally exhibit better aqueous solubility than esters (e.g., ethoxycarbonyl in ), which may influence bioavailability.

Stereochemical Impact: The E-configuration in the target compound vs.

Biological Activity :

- Indolylmethylene analogs (e.g., Compound 5b) demonstrate potent antibacterial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), suggesting that the target compound’s fluorophenyl-furan group may similarly enhance antimicrobial efficacy .

- Nitro-substituted aryl groups in related compounds improve antimycobacterial activity, but fluorine’s smaller size may reduce steric hindrance compared to nitro groups .

Physicochemical Properties

- The benzoic acid group in the target compound likely improves solubility compared to esters (e.g., ethoxycarbonyl in ).

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Fluorine and bromine on the phenyl ring enhance stability and target binding, though fluorine’s smaller size may favor tighter interactions .

Acidic Moieties : Benzoic acid and phenylacetic acid groups improve solubility but may reduce cell penetration in protonated forms .

Methylene Bridge Configuration : E-configuration may optimize steric alignment with enzymatic active sites compared to Z-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.